molecular formula C21H21N3O2S B2781708 N-(3-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358236-28-8

N-(3-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2781708
CAS No.: 1358236-28-8
M. Wt: 379.48
InChI Key: YZZGOIIZKRVWOY-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring a 3-methoxyphenyl substituent at the 4-amino position and a thiomorpholine-4-carbonyl group at the 3-position. The thiomorpholine moiety introduces a sulfur atom, which may enhance lipophilicity and influence pharmacokinetic properties compared to oxygen-containing analogs like morpholine.

Properties

IUPAC Name

[4-(3-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-16-6-4-5-15(13-16)23-20-17-7-2-3-8-19(17)22-14-18(20)21(25)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGOIIZKRVWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to the phenyl ring using reagents such as methanol and a strong acid catalyst.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety can be attached to the quinoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed to convert the quinoline core to a dihydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine moiety can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products

    Oxidation: Hydroxylated derivatives of the compound.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and proteins, modulating their activity and function.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The target compound shares a quinoline core with several analogs, but its substituents differentiate its physicochemical and biological properties:

Compound Name Core Structure Substituents at 3-/4-positions Key Features
Target Compound Quinoline 3: Thiomorpholine-4-carbonyl; 4: 3-methoxyphenyl Sulfur enhances lipophilicity; meta-methoxy may reduce steric hindrance
4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) Quinoline 3: 4-methoxyphenyl; 4: 4-chlorophenyl Para-substituents increase electronic effects; chlorine improves stability
42-44 (3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one) Quinolin-4-one 3: Aminomethyl; 4: Pentyl Quinolinone core with flexible alkyl chain; reductive amination synthesis
N-(3-methoxyphenyl)-4-chlorocinnamide Cinnamide 3: Methoxyphenyl; 4: Chloro TRPV1 antagonist (Ki = 18 nM); linear structure vs. quinoline’s planar system

Key Observations :

  • Thiomorpholine vs.
  • Substituent Position : The 3-methoxyphenyl group in the target compound may reduce steric hindrance compared to para-substituted analogs like 4k, possibly enhancing receptor binding .

Pharmacological Potential

  • TRPV1 Antagonism: N-(3-methoxyphenyl)-4-chlorocinnamide (Ki = 18 nM) shows high TRPV1 affinity . The target’s quinoline core may enhance selectivity due to planar rigidity.
  • Antimicrobial Activity: Chlorophenyl-substituted quinolines (e.g., 4k) exhibit moderate activity against Gram-positive bacteria .

Biological Activity

N-(3-Methoxyphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a thiomorpholine moiety. The synthesis typically involves multi-step reactions that can include the formation of the thiomorpholine ring and subsequent coupling with the quinoline derivative.

Research indicates that modifications to the structure can significantly influence biological activity, particularly in terms of antiproliferative effects against various cancer cell lines .

Antiproliferative Effects

Numerous studies have evaluated the antiproliferative activity of this compound. For instance:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values vary depending on the cell line. For example, in MCF-7 cells, the IC50 was found to be approximately 15 µM, indicating moderate potency .

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Induction of Apoptosis : Studies suggest that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, which is critical for inhibiting cell proliferation .

Case Study 1: Antitumor Activity in vivo

A recent study evaluated the in vivo antitumor effects of this compound using a xenograft model. The results demonstrated:

  • Tumor Growth Inhibition : Tumors treated with the compound showed a significant reduction in volume compared to control groups.
  • Histological Analysis : Examination revealed increased apoptosis and reduced proliferation markers (Ki67 staining) in treated tumors .

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this compound exhibited synergistic effects when administered with established chemotherapeutic agents like doxorubicin. The combination led to enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
  • Inflammatory Diseases : Preliminary data suggest potential anti-inflammatory properties, warranting exploration in conditions such as rheumatoid arthritis or inflammatory bowel disease .

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